1-Hexyl-2-thiourea

Vue d'ensemble

Description

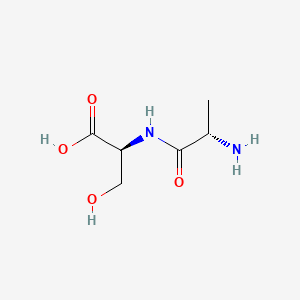

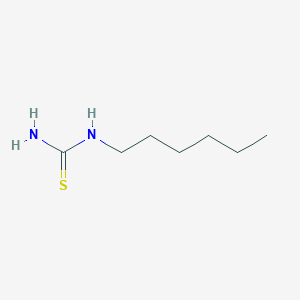

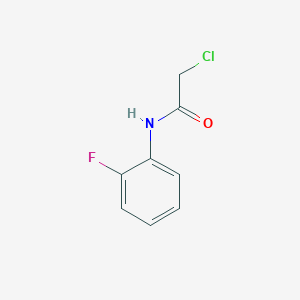

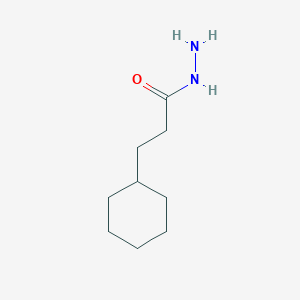

1-Hexyl-2-thiourea is an organic compound with the molecular formula C7H16N2S and an average mass of 160.280 Da . It is also known by other names such as 1-Hexylthiourea and N-hexylthiourea .

Synthesis Analysis

A practical protocol for the synthesis of symmetric thioureas, which could potentially include 1-Hexyl-2-thiourea, involves the reaction of amines with phenyl chlorothionoformate in water. This reaction yields symmetrical thioureas or heterocyclic thiones in good to excellent yields .Molecular Structure Analysis

Thiourea, a component of 1-Hexyl-2-thiourea, is a planar molecule with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The thione form of thiourea predominates in aqueous solutions .Chemical Reactions Analysis

Intermolecular hydrogen bond interactions between thiourea and water molecules have been studied using various analytical methods. The Thio-(H2O)5 complex, which could potentially include 1-Hexyl-2-thiourea, has higher stabilization energy values than other complexes .Physical And Chemical Properties Analysis

1-Hexyl-2-thiourea has a density of 1.0±0.1 g/cm3, a boiling point of 240.8±23.0 °C at 760 mmHg, and a flash point of 99.4±22.6 °C . Its molar refractivity is 48.9±0.3 cm3, and it has 2 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique

Thioureas and their derivatives have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds . These ligands have a variety of coordination modes and have wide applications in biological systems .

Thiourea derivatives also act as organocatalysts and have been used in many reactions . Extensive studies showed they play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .

Various articles have demonstrated the important biological activities of thioureas such as, herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

Safety And Hazards

Orientations Futures

Thiazolidine motifs, which are related to thiourea, have been of great interest for researchers due to their wide application in diverse fields . They are used as vehicles in the synthesis of valuable organic combinations and show varied biological properties . Future research could focus on developing multifunctional drugs and improving their activity .

Propriétés

IUPAC Name |

hexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYQWQCDUHNQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365236 | |

| Record name | 1-Hexyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-2-thiourea | |

CAS RN |

21071-27-2 | |

| Record name | 1-Hexyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)